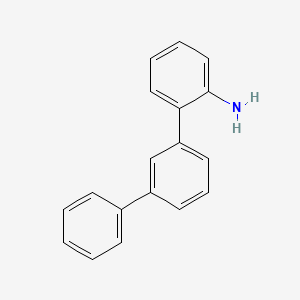

2-(3-phenylphenyl)aniline

Description

Significance of Biphenyl-Aniline Scaffolds in Organic Synthesis and Materials Science

Biphenyl-aniline scaffolds are privileged structures in the realm of chemical research due to their unique combination of rigidity and conformational flexibility, which arises from the sterically hindered rotation around the C-N bond and the C-C bond of the biphenyl (B1667301) unit. This structural motif is a key component in a wide array of functional molecules. In organic synthesis, these scaffolds serve as versatile building blocks for more complex molecules, including pharmaceuticals and agrochemicals. The presence of the aniline (B41778) moiety provides a reactive handle for a variety of chemical transformations, while the biphenyl core can be tailored to influence the electronic and steric properties of the final product.

In the field of materials science, the biphenyl-aniline architecture is of paramount importance, particularly in the development of organic electronic devices. These compounds often exhibit excellent charge-transport properties, making them ideal candidates for use as hole transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and as components in organic solar cells. ossila.commdpi.comrsc.orgresearchgate.netresearchgate.net The ability to tune the electronic properties of the biphenyl-aniline core through substitution allows for the precise control of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in these devices. ossila.com

Historical Context of Aniline Derivative Research

The study of aniline and its derivatives has a rich history dating back to the 19th century. Initially isolated in 1826, aniline's true potential was unlocked with the discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856. This discovery laid the foundation for the synthetic dye industry and spurred extensive research into the chemical reactivity of aniline. Over the decades, the scope of aniline derivative research has expanded dramatically, moving beyond dyes to encompass pharmaceuticals, polymers, and advanced materials. The development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has further revolutionized the field, enabling the synthesis of a vast array of complex aniline derivatives with unprecedented precision and efficiency.

Scope and Research Focus on 2-(3-phenylphenyl)aniline within Contemporary Chemical Sciences

Within the broad class of biphenyl-aniline derivatives, this compound has garnered significant interest in contemporary chemical sciences, primarily for its potential applications in organic electronics. Its m-terphenyl (B1677559) backbone provides a bulky and rigid framework that can prevent intermolecular interactions and crystallization in thin films, a desirable property for amorphous materials used in OLEDs. The amine functionality allows for further chemical modification, enabling the fine-tuning of its electronic and physical properties.

Current research on this compound and its derivatives is largely focused on their application as hole transport materials in OLEDs. mdpi.comrsc.orgresearchgate.netresearchgate.net Scientists are exploring how modifications to the molecular structure affect key parameters such as thermal stability, ionization potential, and hole mobility, all of which are critical for the performance and longevity of OLED devices. The goal is to develop new materials that can lead to more efficient and durable displays and lighting solutions.

Physicochemical Properties of this compound

While specific experimental data for this compound is not widely available in the public domain, its properties can be inferred from its constituent parts, aniline and m-terphenyl, and from data on closely related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅N | - |

| Molecular Weight | 245.32 g/mol | - |

| Appearance | Expected to be a solid at room temperature | nih.govontosight.ai |

| Melting Point | Data not available; m-terphenyl melts at 86-87 °C | nih.govontosight.ai |

| Boiling Point | Data not available; m-terphenyl boils at 379 °C | ontosight.ai |

| Solubility | Expected to be soluble in common organic solvents like ethanol, chloroform, and benzene | ontosight.ai |

| CAS Number | Data not available | - |

Synthesis of this compound

The synthesis of this compound can be approached through several modern synthetic methodologies, primarily leveraging palladium-catalyzed cross-coupling reactions. The two most prominent strategies are the Suzuki coupling and the Buchwald-Hartwig amination.

Suzuki Coupling: This approach would involve the coupling of a boronic acid or ester derivative of one of the phenyl rings with a halogenated derivative of the other. For instance, the reaction could proceed between 2-amino-phenylboronic acid and 3-bromobiphenyl.

Buchwald-Hartwig Amination: This is a powerful method for the formation of carbon-nitrogen bonds. The synthesis of this compound could be achieved by the palladium-catalyzed reaction of 2-bromo-m-terphenyl with an amine source, such as ammonia (B1221849) or a protected amine, followed by deprotection if necessary.

While specific literature detailing the synthesis of this compound is scarce, the general protocols for these reactions are well-established and would be applicable.

Applications in Materials Science and Organic Synthesis

The primary application of this compound and its derivatives lies in the field of organic electronics, specifically as hole transport materials in OLEDs. The m-terphenyl core provides good thermal and morphological stability, while the aniline group facilitates hole transport.

| Application | Key Findings |

| Hole Transport Material in OLEDs | Derivatives of biphenyl-aniline are known to form stable amorphous films, which is crucial for device longevity. The HOMO and LUMO levels can be tuned by substitution on the aniline or biphenyl rings to optimize charge injection from the anode and transport to the emissive layer. ossila.commdpi.comrsc.orgresearchgate.netresearchgate.net |

| Intermediate in Organic Synthesis | The amino group of this compound can be readily functionalized, making it a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H15N |

|---|---|

Molecular Weight |

245.3 g/mol |

IUPAC Name |

2-(3-phenylphenyl)aniline |

InChI |

InChI=1S/C18H15N/c19-18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H,19H2 |

InChI Key |

KTQQVPGEQCPCQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 3 Phenylphenyl Aniline

Electrophilic Aromatic Substitution Reactions of Phenylphenylanilines

Electrophilic aromatic substitution (EAS) in 2-(3-phenylphenyl)aniline is predominantly governed by the directing effect of the amino (-NH) group. As an electron-donating group, the amine functionality strongly activates the aromatic ring to which it is attached (Ring A), increasing the electron density at the ortho and para positions through resonance. byjus.com Consequently, electrophiles are directed primarily to these positions. The other two phenyl rings (B and C) are less activated and therefore less susceptible to substitution under typical conditions. The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. uci.edudalalinstitute.com

The halogenation of this compound is expected to proceed rapidly due to the strong activation provided by the amino group. The specific outcome depends on the reaction conditions.

With Bromine Water: In the presence of a polar solvent like bromine water, the aniline (B41778) ring is highly activated, leading to the rapid and often exhaustive substitution at all available ortho and para positions. byjus.com This would likely result in the formation of a tribromo-derivative, 2,4,6-tribromo-N-(3-phenylphenyl)aniline.

Catalytic and Controlled Halogenation: For more selective monohalogenation, milder reagents and specific catalytic systems are employed. The use of N-halosuccinimides (e.g., N-bromosuccinimide, NBS, or N-chlorosuccinimide, NCS) can provide better control. nih.gov Furthermore, catalyst systems, sometimes involving an aniline catalyst itself to generate a more selective halogenating agent, can be used to favor monosubstitution, primarily at the less sterically hindered para-position. nih.gov

Table 1: Predicted Products of Halogenation of this compound

| Reagent/Condition | Predicted Major Product | Substitution Position(s) |

| Br₂ in H₂O/CH₃COOH | 4-bromo-2-(3-phenylphenyl)aniline | para to -NH |

| Excess Br₂ in H₂O/CH₃COOH | 2,4-dibromo-N-(3-phenylphenyl)aniline | ortho, para to -NH |

| NBS, catalyst | 4-bromo-2-(3-phenylphenyl)aniline | para to -NH |

| NCS, catalyst | 4-chloro-2-(3-phenylphenyl)aniline | para to -NH |

The nitration of anilines is a complex process because the strongly acidic conditions required (typically a mixture of nitric acid and sulfuric acid) have a profound effect on the amino group. vaia.com

Mechanism under Acidic Conditions: In a strong acid medium, the basic nitrogen atom of the aniline moiety is protonated to form an anilinium ion (-NH₂⁺-). This anilinium group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. byjus.com Unlike the activating -NH group, the deactivating -NH₂⁺- group is a meta-director.

Product Distribution: Consequently, the direct nitration of this compound is expected to yield the meta-nitro product as a major isomer with respect to the anilinium group on Ring A. vaia.com Because Ring A is strongly deactivated, nitration may also occur on the other phenyl rings (B and C), which are less deactivated. To achieve ortho and para nitration, the amino group must first be protected, for instance, by acylation to form an amide. The resulting amide is still an ortho-, para-director but is less activating than a free amino group, allowing for controlled mononitration. The protecting group can then be removed by hydrolysis.

Table 2: Predicted Products of Nitration of this compound

| Reagent/Condition | Predicted Major Product(s) | Substitution Position(s) |

| HNO₃, H₂SO₄ | 2-(3-phenylphenyl)-3-nitroaniline | meta to -NH₂⁺ on Ring A |

| 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | 4-nitro-2-(3-phenylphenyl)aniline | para to -NH on Ring A |

Oxidation Reactions of the Aniline Moiety

The aniline moiety is susceptible to oxidation by various chemical and electrochemical means. smolecule.comrsc.org The oxidation process typically begins with the removal of an electron from the nitrogen atom.

The initial step in the oxidation of aniline derivatives is the formation of an aniline radical cation. mdpi.com This highly reactive intermediate can then undergo several transformations:

Dimerization: Radical cations can couple to form dimeric species. For instance, head-to-tail coupling can lead to the formation of substituted p-aminodiphenylamine derivatives, which are often intermediates in polymerization. kpi.ua

Formation of Quinone-imines: Further oxidation can lead to the formation of quinone-like structures. evitachem.com Depending on the oxidant and reaction conditions, these reactions can yield complex mixtures of colored products. The oxidation of aniline itself by periodate (B1199274) has been shown to produce species like 2,5-dianilino-p-benzoquinoneimine.

Aniline and its derivatives are well-known to undergo oxidative polymerization to form polyaniline (PANI), a conductive polymer. google.commdpi.com This reaction is typically initiated by an oxidant such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in an acidic medium. google.com

The mechanism proceeds through the formation of anilinium radical cations, which then propagate by coupling, most commonly in a "head-to-tail" fashion to link the para-position of one monomer to the nitrogen of another. kpi.ua

For this compound, the polymerization would be significantly influenced by the bulky substituent at the ortho position:

Steric Hindrance: The large 3-phenylphenyl group would sterically hinder the approach of other monomers and the coupling reactions required for chain propagation. This is expected to result in a lower rate of polymerization and a lower molecular weight polymer compared to unsubstituted aniline. nih.gov

Polymer Structure: The steric bulk may disrupt the planarity of the resulting polymer chains, which would, in turn, affect the electronic properties, such as electrical conductivity, of the final material. Polymerization might favor alternative coupling positions, leading to a more branched and less ordered polymer structure.

Reduction Reactions of Derivatives

Derivatives of this compound, particularly those formed through nitration, can be readily reduced. The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis.

This reaction is typically carried out using standard reducing conditions:

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). google.com

For example, the reduction of 2-(3-phenylphenyl)-3-nitroaniline (a potential product from nitration) would yield 2-(3-phenylphenyl)benzene-1,3-diamine. This transformation is crucial for synthesizing more complex polyamine structures or for introducing an amino group at a position not accessible through direct substitution.

Reduction of Nitro Groups to Amines

The synthesis of aromatic amines, such as this compound, frequently involves the reduction of a corresponding nitroaromatic precursor. The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a fundamental and widely utilized transformation in organic synthesis. beilstein-journals.orgmasterorganicchemistry.com This process is crucial as it allows for the introduction of the versatile amino group onto an aromatic ring, which can then serve as a key functional handle for further molecular elaborations.

A variety of reducing agents and methodologies can be employed to achieve this transformation, with the choice often depending on factors like substrate tolerance to other functional groups, reaction conditions, and scale. Common methods can be broadly categorized into catalytic hydrogenation and chemical reduction. wikipedia.org

Catalytic Hydrogenation: This is a prevalent method on an industrial scale. wikipedia.org It typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Common Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective catalysts for this reduction. masterorganicchemistry.comwikipedia.org

Reaction Conditions: The reaction is often carried out in a suitable solvent under a hydrogen atmosphere. The pressure and temperature can be adjusted to optimize the reaction rate and selectivity.

Chemical Reduction: A wide array of chemical reagents can reduce nitroarenes to anilines.

Metals in Acidic Media: A classic and reliable method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com This is often referred to as the Béchamp reduction when using iron. sioc-journal.cn

Sulfide-based Reagents: Sodium sulfide (B99878) (Na₂S), sodium hydrosulfite (Na₂S₂O₄), or hydrogen sulfide (H₂S) with a base can be used, a method known as the Zinin reduction. wikipedia.orgsioc-journal.cn This method is particularly useful for the selective reduction of one nitro group in a dinitro compound. wikipedia.org

Other Reagents: Trichlorosilane (HSiCl₃) in the presence of a tertiary amine offers a metal-free alternative for the reduction of both aromatic and aliphatic nitro compounds. beilstein-journals.orgorganic-chemistry.org This method is noted for its mild conditions and high yields. beilstein-journals.org

The general reaction for the reduction of a nitroaromatic compound to an aniline is depicted below:

Ar-NO₂ + Reducing Agent → Ar-NH₂

The synthesis of this compound would likely proceed via the reduction of its nitro-precursor, 2-nitro-3-phenylbiphenyl. The choice of reducing agent would be critical to ensure that other parts of the molecule, namely the biphenyl (B1667301) system, remain intact. Catalytic hydrogenation with Pd/C or a metal/acid combination like Fe/HCl would be strong candidates for this transformation.

Table 1: Common Reagents for Nitro Group Reduction

| Category | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Solvent (e.g., Ethanol), Room Temperature to moderate heat | masterorganicchemistry.comwikipedia.org |

| Catalytic Hydrogenation | H₂ / Raney Nickel | Solvent (e.g., Ethanol), Elevated temperature and pressure | masterorganicchemistry.comwikipedia.org |

| Metal in Acid | Iron (Fe) / Hydrochloric Acid (HCl) | Refluxing aqueous acid | masterorganicchemistry.comwikipedia.org |

| Metal in Acid | Tin (Sn) / Hydrochloric Acid (HCl) | Acidic solution | masterorganicchemistry.com |

| Sulfide Reduction | Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | wikipedia.org |

| Metal-Free Reduction | Trichlorosilane (HSiCl₃) / Tertiary Amine | Continuous-flow or batch, mild conditions | beilstein-journals.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution Mechanisms in Biphenyl-Aniline Systems

Nucleophilic aromatic substitution (SNA_r) is a critical class of reactions for modifying aromatic rings, though it operates under different principles than the more common electrophilic aromatic substitution. scribd.commasterorganicchemistry.com In SNA_r, a nucleophile displaces a leaving group on an aromatic ring. For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. chemistrysteps.com The biphenyl-aniline scaffold of this compound presents a complex system where such reactions could be envisioned, for instance, on a suitably substituted precursor.

The most common mechanism for SNA_r is the addition-elimination mechanism . chemistrysteps.com

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of EWGs is crucial for stabilizing the negative charge of this intermediate. masterorganicchemistry.com

Elimination of Leaving Group: In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

In biphenyl-aniline systems, the bulky nature of the phenyl substituents could introduce steric hindrance, potentially influencing the rate of nucleophilic attack. Conversely, the electronic effects of the phenyl rings could also play a role in stabilizing or destabilizing the Meisenheimer intermediate.

A second, less common mechanism is the elimination-addition mechanism , which involves a highly reactive benzyne (B1209423) intermediate. pressbooks.pub This pathway does not require activation by EWGs but necessitates a very strong base, such as the amide ion (NH₂⁻). chemistrysteps.compressbooks.pub

Elimination: The strong base abstracts a proton from the position ortho to the leaving group. This is followed by the elimination of the leaving group, forming a benzyne intermediate. pressbooks.pub

Addition: The nucleophile then adds to the benzyne, followed by protonation to yield the final product. A key feature of this mechanism is that the incoming nucleophile can bond to either of the two carbons of the former triple bond, often leading to a mixture of regioisomers. pressbooks.pub

A practical example that illustrates the SNA_r mechanism in a related system is the synthesis of aniline oligomers, where the coupling of 4-fluoronitrobenzene with an arylamine proceeds via nucleophilic aromatic substitution. researchgate.net The nitro group activates the ring for attack by the amine nucleophile, displacing the fluoride (B91410) leaving group. researchgate.net

Metal-Ligand Coordination Chemistry with this compound

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to metal ions to form metal complexes. quora.com Such aniline derivatives can act as ligands in coordination chemistry. The coordination behavior is influenced by the steric bulk of the phenyl substituents and the electronic nature of the aromatic system.

Generally, aniline and its derivatives act as monodentate ligands, coordinating to a metal center through the nitrogen atom. However, the presence of other functional groups in suitable positions can lead to bidentate or polydentate coordination. In the case of this compound, it is expected to primarily function as a monodentate ligand.

The synthesis of metal complexes involving aniline-type ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. sysrevpharm.orgajgreenchem.com The resulting complexes are then characterized to determine their structure and properties.

Key Characteristics of Metal Complexes:

Stoichiometry: The metal-to-ligand ratio can vary, with common stoichiometries being 1:1, 1:2, or others depending on the metal's coordination number and the ligand's denticity. sysrevpharm.orgresearchgate.netsciencescholar.us

Geometry: The coordination geometry around the central metal ion is determined by the number of ligands and the nature of the metal. Common geometries include octahedral, square planar, and tetrahedral. ajgreenchem.comresearchgate.netajol.info For instance, Co(II) and Ni(II) can form square planar or octahedral complexes, while Cu(II) often adopts octahedral geometry. ajgreenchem.comresearchgate.net

Characterization: The formed complexes are typically characterized using a variety of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the nitrogen atom to the metal, a shift in the N-H stretching frequency is often observed. The appearance of new bands in the far-IR region can be attributed to M-N bond vibrations. sysrevpharm.orgajol.info

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the d-d electronic transitions of the metal ion. mdpi.com

Magnetic Susceptibility: These measurements help in determining the number of unpaired electrons and thus the spin state and geometry of the complex. mdpi.com

Elemental Analysis: Used to confirm the empirical formula and stoichiometry of the complex. sysrevpharm.org

Table 2: Expected Coordination Properties of this compound Complexes

| Metal Ion | Plausible Stoichiometry (M:L) | Likely Coordination Geometry | Characterization Technique |

|---|---|---|---|

| Co(II) | 1:2 | Tetrahedral or Octahedral | UV-Vis, Magnetic Susceptibility, IR Spectroscopy |

| Ni(II) | 1:2 | Square Planar or Octahedral | UV-Vis, Magnetic Susceptibility, IR Spectroscopy |

| Cu(II) | 1:2 | Distorted Octahedral | UV-Vis, Magnetic Susceptibility, IR Spectroscopy |

| Zn(II) | 1:2 | Tetrahedral | NMR Spectroscopy, IR Spectroscopy |

Reaction Mechanism Elucidation Through Advanced Studies

Understanding the intricate details of reaction mechanisms involving complex molecules like this compound requires the application of advanced analytical and computational techniques. These studies provide insights into reaction pathways, intermediates, transition states, and the factors that control reaction outcomes.

Computational Studies:

Density Functional Theory (DFT): This quantum mechanical modeling method is a powerful tool for investigating reaction mechanisms at the molecular level. lboro.ac.uk DFT calculations can be used to:

Map potential energy surfaces for a reaction.

Identify the structures of reactants, intermediates, transition states, and products.

Calculate reaction barriers (activation energies), providing insights into reaction kinetics. lboro.ac.uk

Spectroscopic and Spectrometric Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural characterization of reactants, products, and stable intermediates. researchgate.net Advanced NMR techniques can also be used to monitor reaction progress over time.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and can track the disappearance of reactant bands (e.g., -NO₂) and the appearance of product bands (e.g., -NH₂) during a reaction. researchgate.net

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: This technique is particularly useful for studying conjugated systems and colored compounds, such as reaction intermediates or metal complexes. researchgate.netresearchgate.net It can be employed to follow the kinetics of a reaction by monitoring changes in absorbance at specific wavelengths. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of compounds and can be used to identify products and intermediates. Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry allow for the rapid monitoring of organic synthesis reactions directly from the reaction mixture with minimal sample preparation. waters.com

Kinetic Studies:

By systematically varying reactant concentrations, temperature, and catalysts, kinetic studies can be performed to determine the rate law for a reaction. This information is crucial for supporting or refuting a proposed mechanism. For instance, studies on the reactions of anilines with various aromatic compounds have used kinetic data to distinguish between different types of base catalysis and to determine whether nucleofuge departure or proton transfer is the rate-limiting step in SNA_r reactions.

The combination of these advanced studies provides a comprehensive picture of the reaction mechanism. For a molecule like this compound, such investigations could unravel the influence of its unique steric and electronic properties on its reactivity in processes like nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-(3-phenylphenyl)aniline by mapping the chemical environments of its constituent protons and carbon atoms.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of an aniline (B41778) derivative, the aromatic protons generally appear in the downfield region, typically between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. The amino (-NH₂) protons usually present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Detailed analysis of related structures, such as o-isopropylaniline, can offer insights into the expected coupling patterns (ortho, meta) and chemical shifts. wisc.edu For instance, protons ortho to the amino group are expected to be more shielded (appear at a lower chemical shift) compared to those meta and para to it.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Multiplet (m) |

Note: Actual chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.

Generally, sp² hybridized carbons of the aromatic rings resonate in the downfield region of the spectrum, typically between 110 and 150 ppm. libretexts.org The carbon atom attached to the nitrogen of the aniline moiety (C-N) is expected to have a chemical shift influenced by the electron-donating nature of the amino group. The carbons of the phenyl substituent will also exhibit distinct signals based on their position relative to the point of attachment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic sp² Carbons | 110 - 150 |

Note: The presence of electronegative atoms causes deshielding and a shift to a lower field. libretexts.org

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. dokumen.pubmnstate.edu

COSY (¹H-¹H Correlation): This experiment establishes correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. mnstate.edu It would be instrumental in tracing the connectivity of the protons within each of the phenyl rings of this compound.

HSQC/HMQC (¹H-¹³C Correlation): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity between the different phenyl rings and the aniline core. researchgate.net

The combination of these 2D NMR methods allows for a complete and detailed structural elucidation of this compound. mnstate.edudiva-portal.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. researchgate.netspectroscopyonline.com The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

Raman spectroscopy provides complementary information. Aromatic ring breathing modes are often strong in Raman spectra. nih.govresearchgate.net The study of related aniline compounds shows that the ring breathing mode is sensitive to the nature of substituents. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

Note: Theoretical calculations, such as DFT, are often used to aid in the assignment of vibrational wavenumbers. nih.gov

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) spectroscopy are used to study the electronic transitions within a molecule by measuring its absorbance of light at different wavelengths. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For aromatic compounds like this compound, the primary electronic transitions are π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. shivajicollege.ac.in These transitions typically result in strong absorption bands in the UV region. The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). shivajicollege.ac.in

Some molecules with non-bonding electrons, such as the nitrogen in the amino group, can also exhibit n → π* transitions, which are generally weaker than π → π* transitions. masterorganicchemistry.com The solvent can influence the position of these absorption bands; polar solvents can lead to shifts in the absorption maxima. uobabylon.edu.iq

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| π → π* | ~200 - 400 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. msu.edu

For this compound, the molecular ion peak [M]⁺• would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. msu.edu Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form an [M-1]⁺ ion, and cleavage of the C-N bond. The fragmentation of the biphenyl (B1667301) moiety can also lead to characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Table 5: Key Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺• | Molecular Ion | C₁₈H₁₅N (Calculated Exact Mass: 257.1204) |

| [M-H]⁺ | Loss of a hydrogen atom | 256 |

Note: The ionization method (e.g., Electron Impact - EI, Electrospray Ionization - ESI) can influence the observed fragmentation pattern.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (SC-XRD) offers the most precise and unambiguous determination of a molecule's crystal structure. uhu-ciqso.esrsc.org This technique requires a high-quality single crystal of the compound, ideally at least 0.02 mm in size. uhu-ciqso.es The crystal is mounted on a diffractometer and rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern allows for the calculation of the electron density map of the crystal, from which the exact positions of the atoms can be determined.

For complex organic molecules such as m-terphenyl (B1677559) derivatives, SC-XRD is critical for understanding intramolecular and intermolecular interactions. For instance, in a study of m-terphenyl-based inhibitors, SC-XRD revealed that the torsion angles between the central and outer phenyl rings were 56.25° and 46.64°. nih.gov This type of detailed conformational data is essential for structure-activity relationship studies. Although specific crystallographic data for this compound is not widely published, the general parameters determined by SC-XRD for a crystalline compound are summarized in the table below.

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in angstroms (Å). |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The theoretical density of the material in g/cm³. |

| Final R-indices | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. libretexts.orgucmerced.edu Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a vast number of randomly oriented microcrystals. units.it The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material. ucmerced.edu

| Application of PXRD | Information Obtained |

| Phase Identification | Comparison of the experimental pattern with a database of known patterns to identify the compound. ucmerced.edu |

| Purity Assessment | Detection of crystalline impurities, which would appear as additional peaks in the diffraction pattern. |

| Polymorph Screening | Different crystal forms of the same compound will produce distinct PXRD patterns. units.itnih.gov |

| Crystallinity Measurement | Estimation of the proportion of crystalline to amorphous material in a sample. |

| Lattice Parameter Refinement | Precise determination of the unit cell dimensions from the peak positions. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are essential for isolating it from reaction byproducts and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for compounds like this compound that are not easily volatilized. The principle involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For aminoterphenyls and related aniline derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netnih.gov In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net The purity of terphenyl amine derivatives has been successfully determined using HPLC, with one patent reporting a purity of over 97.9% for a related secondary amine. google.com.pg The use of a diode-array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. nih.gov

A typical HPLC method for the analysis of a terphenyl amine might involve the following parameters:

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). researchgate.net |

| Mobile Phase | A gradient of acetonitrile and water, often with a modifier like formic or phosphoric acid. nih.gov |

| Flow Rate | 1.0 mL/min. researchgate.net |

| Detection | UV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 254 nm). |

| Injection Volume | 10-20 µL. |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C). |

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. rsc.org In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. The separation occurs based on the compound's boiling point and its interaction with the stationary phase.

While aniline itself can present challenges in GC analysis due to its polarity, derivatives like this compound are often amenable to this technique. rsc.org The use of a flame ionization detector (FID) is common for the analysis of organic compounds. For complex mixtures, GC coupled with mass spectrometry (GC-MS) provides definitive identification of the separated components. The analysis of terphenyl compounds and various amines by GC is mentioned in the literature, highlighting its utility for purity assessment and reaction monitoring in syntheses involving these classes of molecules. rsc.orggoogle.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. nih.gov This method provides an essential check on the empirical formula of a newly synthesized compound. The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed amount of the sample at a high temperature. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element.

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For example, in the synthesis of a related compound, 4-methyl-5′-amino-m-terphenyl (C₁₉H₁₇N), the elemental analysis yielded results that were in excellent agreement with the calculated values. nih.gov

Table of Elemental Analysis Data for 4-Methyl-5′-amino-m-terphenyl nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon | 87.99 | 88.02 |

| Hydrogen | 6.61 | 6.61 |

| Nitrogen | 5.40 | 5.40 |

For this compound (C₁₈H₁₅N), the theoretical elemental composition would be:

Carbon: 87.41%

Hydrogen: 6.11%

Nitrogen: 5.66%

Experimental verification of these values is a critical step in the characterization of a synthesized sample of this compound.

Surface Analytical Techniques for Interfacial Studies

The investigation of surface and interfacial properties of this compound is crucial for understanding its behavior in various applications, such as organic electronics and protective coatings. Surface analytical techniques provide detailed information about the elemental composition, chemical states, and molecular orientation at the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cnrs.fr XPS is a valuable tool for studying thin films and interfaces involving this compound. surfacesciencewestern.comacs.org

When a surface is irradiated with X-rays, core-level electrons are emitted. The kinetic energy of these photoelectrons is characteristic of the element and its chemical environment. cnrs.fr This "chemical shift" provides detailed information about the bonding and oxidation state of the atoms. cnrs.fr For this compound, XPS analysis would focus on the core levels of carbon (C 1s) and nitrogen (N 1s).

Detailed Research Findings:

In these related systems, deconvolution of the N 1s core-level spectrum is particularly informative. Different nitrogen species can be identified based on their binding energies. For instance, neutral amine (-NH-) and imine (=N-) nitrogens exhibit distinct peaks. surfacesciencewestern.comacs.org In the context of interfacial interactions, the appearance of additional peaks at higher binding energies can be attributed to the formation of positively charged nitrogen species, indicating an oxidation process or charge transfer at the interface. surfacesciencewestern.comacs.org

For example, in studies of PCAT on hematite (B75146) surfaces, the N 1s spectrum was deconvoluted to identify amine, imine, and positively charged nitrogen structures, revealing partial oxidation of the aniline-based compound upon interaction with the substrate. surfacesciencewestern.comacs.org

Hypothetical XPS Data for this compound:

Based on the analysis of related compounds, a hypothetical high-resolution N 1s XPS spectrum for a pure, pristine film of this compound would be expected to show a primary peak corresponding to the neutral amine nitrogen. The binding energy for this amine peak would likely fall in the range of 399.4 to 399.6 eV. surfacesciencewestern.comacs.org The C 1s spectrum would be more complex, with contributions from the various carbon environments in the phenyl rings.

Upon interaction with an oxidizing substrate or under conditions that promote chemical changes at an interface, shifts in these binding energies and the emergence of new peaks would be anticipated.

Below are interactive data tables illustrating the expected N 1s core-level binding energies for different nitrogen species in aniline-based compounds, based on published research on related molecules. surfacesciencewestern.comacs.org

Table 1: Expected N 1s Binding Energies in Aniline-Based Compounds

| Nitrogen Species | Binding Energy (eV) | Chemical Structure |

| Imine Nitrogen | ~398.2 - 398.5 | =N- |

| Amine Nitrogen | ~399.4 - 399.6 | -NH- |

| Positively Charged Nitrogen | ~400.4 - 402.0 | -NH₂⁺- or similar |

Computational and Theoretical Chemistry Studies of 2 3 Phenylphenyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. scispace.com It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized organic molecules. arxiv.org DFT calculations are used to determine the ground-state geometry, electronic distribution, and various spectroscopic properties of 2-(3-phenylphenyl)aniline. The theory is based on the principle that the energy of a molecule can be determined from its electron density. scispace.com

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for describing chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.

For an arylamine like this compound, the HOMO is generally expected to be localized primarily on the electron-donating aniline (B41778) portion of the molecule, specifically involving the nitrogen lone pair and the associated phenyl ring. rsc.orgresearchgate.net The LUMO, in contrast, is typically distributed across the π-conjugated system of the biphenyl (B1667301) moiety. DFT calculations, often using functionals like B3LYP, are employed to precisely map the distribution and determine the energies of these orbitals. researchgate.netsciencepublishinggroup.com

Table 1: Representative Frontier Orbital Energies for Aniline Derivatives Calculated by DFT

This table presents typical values for related compounds to illustrate the expected range for this compound, as specific experimental or calculated values for the target compound are not available in the provided search results.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | B3LYP/6-31G | -5.52 | -0.21 | 5.31 |

| 4-Methoxy-N-(3-phenylallylidene) Aniline | B3LYP/6-31G | -5.69 | -1.78 | 3.91 |

| 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione | FP-LAPW | - | - | 3.10 |

Data sourced and adapted from related studies on aniline derivatives. researchgate.net

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can then be compared with experimental data for structure verification.

UV-Vis Spectra: The prediction of electronic transitions, such as those observed in UV-Vis spectroscopy, is typically performed using Time-Dependent DFT (TD-DFT). dergipark.org.trnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the main absorptions in the UV-Vis spectrum are expected to arise from π → π* transitions within the extensive aromatic system. TD-DFT can help assign specific transitions to the observed absorption bands. semanticscholar.org

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. researchgate.netsciencepublishinggroup.com The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR isotropic chemical shifts. nih.gov These calculations provide a direct link between the computed molecular structure and the experimental NMR spectrum, aiding in the assignment of complex spectra. kpi.ua The accuracy of the predicted shifts depends on the chosen functional, basis set, and the inclusion of solvent effects. dergipark.org.tr

Table 2: Example of Calculated vs. Experimental NMR Shifts for a Related Aniline Derivative

This table illustrates the typical accuracy of DFT-based NMR predictions. Data is for 4-Methoxy-N-(3-phenylallylidene) Aniline.

| Atom | Experimental Shift (ppm) | Calculated Shift (B3LYP/6-31G*) (ppm) |

| C1 | 129.1 | 131.5 |

| C7 | 160.0 | 162.3 |

| C10 | 148.9 | 151.2 |

| C13 | 157.1 | 159.8 |

Data adapted from a study on a substituted aniline. researchgate.net

The three-dimensional structure of this compound is not rigid; rotation can occur around the single bonds connecting the three phenyl rings. Conformational analysis using DFT aims to identify the most stable arrangement of these rings (the global minimum on the potential energy surface) and the energy barriers to rotation. nih.gov The key parameters in this analysis are the dihedral (torsion) angles between the planes of the phenyl rings. nih.gov For this compound, the critical torsion angles are between the aniline ring and the central phenyl ring, and between the central phenyl ring and the terminal phenyl group. These angles are influenced by steric hindrance and electronic conjugation effects. In related multi-ring systems, DFT has been used to determine that specific orientations are energetically preferred. beilstein-journals.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rug.nl An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating trajectories that reveal the molecule's dynamic behavior. frontiersin.org

For this compound, MD simulations can provide insights into:

Conformational Flexibility: How the torsion angles fluctuate around their equilibrium values at a given temperature. researchgate.net

Solvation Effects: How the molecule interacts with solvent molecules and how the solvent influences its conformational preferences.

Transport Properties: How the molecule moves and diffuses within a medium.

While specific MD simulation studies on this compound were not identified in the search results, the technique is widely applied to complex organic molecules to understand their behavior in condensed phases, which is often inaccessible to static quantum chemical calculations alone. peerj.complos.org

Quantitative Structure-Activity Relationships (QSAR) in Related Arylamines (excluding biological interpretations)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property or activity. mdpi.com For arylamines, QSAR models are developed using a set of calculated parameters known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties.

The process involves calculating a wide range of descriptors for a set of related arylamines and then using statistical methods to find the best correlation with a measured property. Descriptors used in QSAR studies of arylamines can be categorized as follows:

Constitutional Descriptors: These relate to the basic molecular composition, such as the number of carbon atoms, number of nitrogen atoms, and molecular weight. mdpi.com

Topological Descriptors: These describe the connectivity of atoms in the molecule, quantifying aspects like branching and shape. mdpi.com

Physicochemical Descriptors: These relate to properties like polarity and lipophilicity. mdpi.com

Quantum-Chemical Descriptors: These are derived from electronic structure calculations (like DFT) and include parameters such as the energy of the HOMO, the energy of the LUMO, the HOMO-LUMO gap, and dipole moment. semanticscholar.org

Table 3: Common Molecular Descriptors Used in QSAR Studies of Arylamines

This table is a compilation from multiple sources and lists descriptors used to model the properties of arylamines, without reference to specific biological activities.

| Descriptor Category | Example Descriptors | Description | Source |

| Constitutional | Number of Carbon atoms (NCOS) | Total count of carbon atoms in the molecule. | mdpi.com |

| Number of Nitrogen atoms (NNOS) | Total count of nitrogen atoms in the molecule. | mdpi.com | |

| Physicochemical | Polarity parameter (PLPT) | Related to the solubility and lipophilicity of the molecule. | mdpi.com |

| Topological | Molecular Connectivity Indices | Numerical values that quantify molecular structure and branching. | mdpi.com |

| 3D Descriptors | Radial Distribution Function (RDF) | Describes the probability distribution of finding an atom in a spherical volume. | ipb.pt |

| Quantum-Chemical | EHOMO | Energy of the Highest Occupied Molecular Orbital. | semanticscholar.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | semanticscholar.org |

These descriptors serve as the variables in a regression equation to create a predictive model for the property of interest. nih.govmdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes any reaction intermediates and, most importantly, the transition states. bath.ac.uk A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur (the activation energy). beilstein-journals.org

For a molecule like this compound, reaction pathway modeling could be applied to understand various transformations, such as:

Electrophilic aromatic substitution on one of the phenyl rings.

N-alkylation or N-arylation at the amine group.

Palladium-catalyzed C-N coupling reactions, which are often used to synthesize such arylamines. mdpi.com

DFT calculations are used to locate the geometry of the transition state structure and calculate its energy. rsc.org The geometric features of the transition state, such as which bonds are breaking and which are forming, provide definitive evidence for the reaction mechanism. researchgate.net For example, in a study of a cis-trans isomerization, a tetrahedral transition state was identified computationally. rsc.org

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals, including their packing, stability, and polymorphism. Computational methods, particularly Hirshfeld surface analysis, provide profound insights into the nature and extent of these non-covalent interactions within the crystal lattice of a compound like this compound.

Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal. The surface is defined by the points where the contribution of the promolecule to the electron density is equal to the sum of contributions from all other molecules in the crystal.

Key properties mapped onto the Hirshfeld surface include dnorm, shape index, and curvedness, which help in the identification and characterization of specific intermolecular contacts. The dnorm value, a normalized contact distance, is calculated from di (the distance from the surface to the nearest nucleus internal to the surface) and de (the distance to the nearest nucleus external to the surface). Negative dnorm values, typically highlighted in red, indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.com White areas on the dnorm surface represent contacts around the van der Waals separation, while blue regions indicate longer contacts. uzh.ch

For aniline derivatives, the primary intermolecular interactions governing the crystal packing are typically a combination of hydrogen bonding and van der Waals forces, including H···H, C-H···π, and π-π stacking interactions. urfu.runih.gov The amino group (-NH2) in this compound can act as a hydrogen bond donor, while the aromatic rings can act as acceptors.

While specific experimental data for this compound is not available in the reviewed literature, analysis of structurally related aniline and aromatic compounds provides a clear indication of the expected interactions. For instance, studies on other aniline derivatives reveal the dominance of H···H, C···H/H···C, and O···H/N···H contacts in their crystal packing. uzh.churfu.runih.gov

The table below presents a typical breakdown of intermolecular contacts derived from Hirshfeld surface analysis for analogous aromatic aniline compounds. This provides a model for the types of interactions and their relative contributions that would be anticipated in a theoretical study of this compound.

| Intermolecular Contact Type | Typical Percentage Contribution to Hirshfeld Surface | Governing Interaction |

|---|---|---|

| H···H | ~40-60% | Van der Waals forces |

| C···H / H···C | ~15-35% | Van der Waals, weak C-H···π interactions |

| N···H / H···N | ~5-15% | Hydrogen bonding |

| C···C | ~5-15% | π-π stacking |

This table represents typical values found for analogous aromatic aniline compounds in the literature. uzh.churfu.ru

Furthermore, the shape index and curvedness plots are used to identify π-π stacking interactions, which are expected between the phenyl rings of this compound. The shape index is sensitive to the shape of the surface, revealing the characteristic adjacent red and blue triangles that signify π-π stacking. mdpi.comurfu.ru Curvedness indicates the flatness of the surface, with flat green regions being indicative of planar stacking. mdpi.com DFT calculations can complement this analysis by quantifying the energy of these interactions, confirming the role of dispersion forces in the stabilization of the crystal structure. scispace.com

Applications in Advanced Materials Science and Catalysis

Role as Building Blocks for Complex Organic Architectures

2-(3-phenylphenyl)aniline serves as a fundamental building block for the synthesis of more complex organic molecules and supramolecular structures. rsc.org Its terphenyl-like structure is a key component in the construction of functional materials for electronics and porous frameworks. The synthesis of this and related terphenyl anilines is often achieved through methods like the Suzuki cross-coupling protocol, where aryl boronic acids are coupled with halogenated anilines. acs.orgresearchgate.net

This aniline (B41778) derivative is a crucial starting material for creating larger, more elaborate molecules such as poly(amine-imide)s and ligands for organometallic complexes. acs.orgacs.org For instance, triphenylamine-containing aromatic diamines, synthesized from aniline derivatives, are used to build polymers with specific thermal and photophysical properties. acs.org Furthermore, the core structure is integral to hole-transporting materials used in Organic Light-Emitting Diodes (OLEDs), where the triarylamine backbone facilitates the efficient movement of positive charges. innospk.com The ability to incorporate this compound into larger frameworks allows for the precise design of materials with tailored functionalities. the-innovation.org

Polymer Chemistry and Advanced Polymeric Materials

The incorporation of this compound into polymers is a key strategy for developing advanced materials with customized properties. Its structure influences everything from polymer conductivity to the microstructure of polyolefins produced by derived catalysts.

This compound and its isomers are valuable in the synthesis of polyaniline (PANI) and its analogues. evitachem.com Polyaniline is an intrinsically conducting polymer, but its practical use is often limited by poor solubility. researchgate.netingentaconnect.com To overcome this, derivatives are created by copolymerizing aniline with substituted anilines. ingentaconnect.comresearchgate.net

PANI's conductivity is due to the delocalization of electrons across its conjugated backbone, which can exist in various oxidation states, including the fully reduced leucoemeraldine, the half-oxidized emeraldine (B8112657), and the fully oxidized pernigraniline states. researchgate.netmdpi.com The emeraldine salt form is the most conductive. mdpi.comfrontiersin.org By incorporating bulky, substituted monomers like this compound into the polymer chain, researchers can modify the polymer's morphology and electronic properties while improving its processability and solubility in common organic solvents. researchgate.net These aniline oligomers and copolymers are considered well-defined analogues of PANI, sharing its electroactive properties and offering new opportunities for creating functional nanostructured materials. researchgate.net

The triphenylamine (B166846) framework of this compound is instrumental in developing materials with finely tuned electronic characteristics. Molecular engineering through the strategic placement of substituent groups allows for precise control over properties like the material's band gap and charge transport capabilities. rsc.org

For example, poly(amine-imide)s containing pendent triphenylamine units, derived from aniline precursors, exhibit stable and reversible electrochemical properties. acs.org These polymers show distinct electrochromism, changing color from a neutral pale yellowish to green and blue as they are oxidized, making them suitable for electrochromic devices. acs.org Similarly, the electronic properties of catalysts can be modified by using ligands derived from this aniline. In certain nickel(II) complexes, remote substituents on the terphenyl-aniline ligand electronically fine-tune the metal center, which in turn dictates the microstructure and material properties of the polyethylene (B3416737) produced. d-nb.info The interaction of phenyl-capped aniline tetramers (PCAT), which are model compounds for polyaniline, with surfaces like iron oxide can induce charge transfer, further highlighting how the electronic nature of these molecules can be manipulated. surfacesciencewestern.comacs.org

Catalysts derived from this compound and its isomers have a profound impact on olefin polymerization, enabling the synthesis of polyolefins with specific microstructures. In particular, α-diimine nickel(II) complexes bearing bulky phenyl-substituted aniline ligands are highly effective in producing branched polyethylene. mdpi.comnih.gov

Upon activation with a cocatalyst such as modified methylaluminoxane (B55162) (MMAO) or diethylaluminum chloride (Et₂AlCl), these nickel complexes exhibit high catalytic activity for ethylene (B1197577) polymerization. mdpi.comnih.gov A key feature of these catalysts is their ability to promote a "chain-walking" mechanism, where the catalyst moves along the polymer chain, introducing branches. scirp.orgscirp.org This process results in highly branched, amorphous polyethylene with a significant number of methyl and longer alkyl branches. mdpi.comscirp.org The degree of branching can be controlled by factors like polymerization temperature and the specific structure of the catalyst. mdpi.comnih.gov This control over the polymer architecture allows for the production of polyolefin elastomers with unique mechanical properties. sioc-journal.cn

Table 1: Ethylene Polymerization using Nickel(II) α-Diimine Catalysts Derived from Phenyl-Substituted Anilines This table presents a selection of research findings. Conditions and results vary between studies.

| Catalyst Precursor | Cocatalyst | Polymerization Temp. (°C) | Activity (kg PE / (mol Ni·h)) | Branching (branches/1000 C) | Reference |

|---|---|---|---|---|---|

| [ArN=C(Naphth)C=NAr]NiBr₂ (Ar = 2,6-Me₂-4-PhC₆H₂) | MMAO | 20 | 2.1 x 10⁴ | 121 | mdpi.comnih.gov |

| [ArN=C(Naphth)C=NAr]NiBr₂ (Ar = 2,6-Me₂-4-PhC₆H₂) | MMAO | 80 | 1.1 x 10⁴ | 145 | mdpi.comnih.gov |

| [ArN=C(Naphth)C=NAr]NiBr₂ (Ar = 2,6-Me₂-4-PhC₆H₂) | Et₂AlCl | 20 | 1.9 x 10⁴ | 105 | mdpi.com |

| [ArN=C(Naphth)C=NAr]NiBr₂ (Ar = 2,6-Me₂-4-PhC₆H₂) | Et₂AlCl | 80 | 1.0 x 10⁴ | 140 | mdpi.com |

| Unsymmetrical α-diimine Ni(II) | MMAO | 20 | 1.02 x 10⁷ (g PE / (mol Ni·h)) | ~97 | scirp.orgscirp.org |

Catalytic Applications and Ligand Design

The steric and electronic properties of this compound make it an excellent scaffold for designing ligands used in organometallic catalysis. These ligands play a crucial role in stabilizing the metal center and influencing the outcome of the catalytic reaction.

This compound and its isomers are precursors to a variety of ligands, most notably α-diimine ligands. acs.org These are synthesized through the condensation of the aniline derivative with a diketone, such as 2,3-butanedione. acs.org The resulting diimine ligand can then be coordinated to a transition metal, like nickel(II) or palladium(II), to form a catalytically active organometallic complex. acs.orgmdpi.com

These complexes are renowned for their application in olefin polymerization. acs.orgresearchgate.net The bulky phenyl groups on the aniline moiety create a sterically hindered environment around the metal center, which is critical for catalyst stability and activity. acs.org For example, palladium and nickel complexes bearing these ligands are effective catalysts for polymerizing ethene. acs.org The specific geometry of the complex, which is dictated by the ligand structure, can influence the polymerization activity and the properties of the resulting polymer. acs.org Beyond diimines, aniline derivatives are also used to create other ligand types, such as phosphine (B1218219) imines, for late-transition-metal catalysts. researchgate.net

Precursors for Metal-Nitrogen-Carbon Catalysts

The compound this compound serves as a viable precursor for the synthesis of advanced Metal-Nitrogen-Carbon (M-N-C) catalysts. These materials are at the forefront of research for applications such as the oxygen reduction reaction (ORR) in fuel cells, prized as a promising alternative to costly platinum-group metal (PGM) catalysts. rsc.org The synthesis of M-N-C catalysts typically involves the high-temperature pyrolysis of a mixture containing sources of metal, nitrogen, and carbon.

Aniline and its derivatives are frequently employed as nitrogen and carbon precursors due to their molecular structure. mdpi.comnih.gov The this compound molecule is particularly advantageous as it provides a high carbon content from its biphenyl (B1667301) framework and a strategically positioned nitrogen atom from the aniline group. This composition is conducive to forming a robust and catalytically active nitrogen-doped carbon matrix during pyrolysis.

The general synthetic approach involves impregnating a high-surface-area carbon support with a solution containing a salt of a transition metal (such as iron or cobalt) and this compound. mdpi.com This mixture is then subjected to a controlled heat treatment, or pyrolysis, in an inert atmosphere. During this process, the organic precursor decomposes and reconstructs into a graphitic carbon structure that is doped with nitrogen atoms, while the metal salt is reduced to form atomically dispersed metal sites. These sites are often coordinated to nitrogen atoms within the carbon matrix, forming M-Nx moieties, which are widely considered to be the active centers for catalysis. rsc.org The ability to tune the final catalyst's properties, such as the density of active sites and porosity, can be influenced by the nature of the precursor, making the molecular design of compounds like this compound a key parameter. rsc.orgchemistryviews.org

Involvement in Oxidative Coupling Reactions

The aniline functional group within this compound makes it an active participant in oxidative coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon or carbon-nitrogen bonds through a process that involves a formal loss of hydrogen and the use of a metal catalyst and an oxidant. mpg.de For aniline and its derivatives, a common outcome of such reactions is the formation of azobenzenes or substituted biaryls. nih.govrsc.org

In a typical catalytic cycle for the oxidative coupling of anilines to azobenzene, the reaction is initiated by the adsorption and activation of the aniline molecule on the surface of a catalyst. nih.gov This is followed by the removal of a hydrogen atom from the amine group. The resulting anilino group can then couple with another aniline molecule, ultimately leading to the formation of an azo-linkage (N=N) after further oxidation steps. nih.gov The reaction is often carried out in the presence of an oxidant like molecular oxygen and a base. nih.gov

Various catalytic systems have been developed to facilitate these transformations with high efficiency and selectivity. While the specific reactivity of this compound would be influenced by the steric and electronic properties of its bulky phenylphenyl substituent, its core aniline reactivity remains. The presence of the biphenyl moiety could direct the regioselectivity of coupling reactions that involve the aromatic rings.

Below is a table summarizing different catalytic systems used for the oxidative coupling of anilines.

| Catalyst System | Oxidant | Product Type | Reference |

| Cobalt Nanoparticles on N-doped Carbon (CoNC) | O₂ | Azobenzene | nih.gov |

| Copper(I) Bromide (CuBr) | Di-tert-butyldiaziridinone | Azo Compounds/Hydrazines | nih.gov |

| Rhodium(III) Chloride (RhCl₃) | AgOAc | 2,2′-Diaminobiaryls | rsc.org |

| Molybdenum(V) Chloride (MoCl₅) | - | Intramolecular cyclized products | uni-mainz.de |

Role in Gold-Catalyzed Transformations

Gold catalysts, both homogeneous and heterogeneous, have become a powerful tool in modern organic synthesis, primarily due to their ability to act as soft π-acids to activate alkynes, allenes, and alkenes toward nucleophilic attack. nih.govchimia.ch While this compound does not inherently contain these functionalities, its aniline nitrogen can act as a potent nucleophile in gold-catalyzed intermolecular and intramolecular reactions.

Research in this area has often focused on gold-catalyzed reactions of aniline derivatives, such as o-alkynylanilines, which undergo cyclization to form valuable indole (B1671886) scaffolds. beilstein-journals.orgcore.ac.uk In these transformations, the gold catalyst activates the alkyne group, making it susceptible to the nucleophilic attack by the aniline nitrogen. This sequence is a highly efficient method for constructing complex heterocyclic systems. mdpi.com

The general reactivity established for aniline derivatives in gold-catalyzed processes suggests potential applications for this compound as a building block in more complex syntheses. If functionalized with an appropriate group (like an alkyne), the this compound moiety could be readily incorporated into intricate molecular architectures via gold catalysis. The catalyst facilitates the formation of key intermediates, such as metal carbenes or activated π-systems, which then undergo further reaction. chimia.ch The efficiency and selectivity of these gold-catalyzed transformations provide a modern and atom-economical approach to synthesizing molecules of significant structural complexity. core.ac.uk

Optoelectronic Device Development

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, this compound possesses structural features that make it a promising candidate for use in Organic Light-Emitting Diodes (OLEDs). The core structure, which can be viewed as a diarylamine, is a common and effective motif in materials designed for the hole-transporting layer (HTL) of OLED devices. nih.gov The function of the HTL is to facilitate the efficient injection of holes from the anode and transport them to the emissive layer, where they recombine with electrons to produce light. pku.edu.cn

Materials based on aromatic amines, such as triphenylamine and carbazole (B46965) derivatives, are widely used as hole-transporting materials (HTMs) due to their suitable highest occupied molecular orbital (HOMO) energy levels, good film-forming properties, and high thermal stability. nih.govresearchgate.net The this compound structure, with its nitrogen atom linked to two aromatic rings, provides the necessary electronic properties for hole transport. The extended π-conjugation offered by the biphenyl system can further enhance charge mobility.

While direct application of this compound in published OLED devices is not documented, its structural similarity to high-performance HTMs suggests its potential. For instance, acridine-substituted triphenylamine materials have demonstrated excellent device efficiencies. nih.gov The performance of OLEDs is highly dependent on the properties of the materials used in each layer. The table below shows the performance of yellow phosphorescent OLEDs using different acridine-based hole-transporting materials.

| Hole Transporting Material | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |

| TPA-2ACR | 55.74 | 29.28 | 21.59 | nih.gov |

| PhCAR-2ACR | 23.13 | 6.05 | 7.65 | nih.gov |

| TAPC (Reference) | 32.53 | 18.58 | 10.6 | nih.gov |

Photovoltaic Applications

The electronic properties that make this compound suitable for OLEDs also render it a person of interest for photovoltaic applications, specifically in organic solar cells (OSCs). In a typical bulk-heterojunction OSC, a blend of an electron-donor and an electron-acceptor material is used as the active layer. The donor material is responsible for absorbing sunlight to generate excitons (bound electron-hole pairs). nih.gov

Aniline derivatives and their oligomers are known to be effective electron donors. acs.org The this compound molecule, with its electron-rich amine group and extensive aromatic system, fits the profile of a potential donor material or a building block for designing more complex donor polymers or small molecules. The efficiency of an OSC is critically dependent on factors like the material's absorption spectrum, energy levels (HOMO/LUMO), and charge carrier mobility.

Studies on related small molecules have shown that subtle changes in the chemical structure, such as modifying the amine substituents, can have a significant impact on the photovoltaic performance of the resulting device. nih.gov For example, research on devices using tetracyanoquinodimethane derivatives with different amine substituents demonstrated a wide range of power conversion efficiencies (PCE), highlighting the importance of the donor structure. While specific photovoltaic data for this compound is not available, its fundamental structure is relevant to the ongoing development of new, efficient materials for organic solar cells.

The table below presents the performance of flexible organic solar cell devices based on different TCNQ derivatives with varying amine substituents.

| Device Active Material | Power Conversion Efficiency (PCE) (%) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) (%) | Reference |

| AEPYDQ (1) | 11.75 | 9.12 | 1.83 | 71 | nih.gov |

| BMEDDQ (2) | 2.12 | 2.10 | 1.52 | 66 | nih.gov |

| MATBTCNQ (3) | 8.24 | 6.81 | 1.76 | 69 | nih.gov |

| MITATCNQ (4) | 5.90 | 4.23 | 1.92 | 72 | nih.gov |

Conclusion and Future Research Directions

Summary of Current Research Status